HaloPROTAC3 vs. ent-HaloPROTAC3: Enantiomer-Controlled Degradation Selectivity in CCR2-HaloTag-HiBiT HEK293-LgBiT Cells
In a direct head-to-head comparison using real-time HiBiT luminescence detection in HEK293-LgBiT cells expressing CCR2-HaloTag-HiBiT, HaloPROTAC3 at 1 µM achieved a maximal degradation (Dmax) of 38 ± 5% with an apparent pDC50 of 7.4 ± 0.01 (DC50 = 42 nM). In contrast, its enantiomer ent-HaloPROTAC3 showed no measurable degradation (Dmax = -1 ± 4%) and was classified as not applicable for potency determination . Statistical analysis confirmed that the fractional RLU values for HaloPROTAC3 were significantly different from ent-HaloPROTAC3 at 1 µM (p < 0.0001) . This enantioselective degradation profile provides a built-in negative control that verifies degradation occurs specifically through VHL recruitment rather than through non-specific cytotoxicity or off-target proteasome engagement.
| Evidence Dimension | Maximal degradation (Dmax) at 1 µM and apparent potency (pDC50/DC50) for CCR2-HaloTag-HiBiT degradation |
|---|---|
| Target Compound Data | HaloPROTAC3: Dmax = 38 ± 5%, pDC50 = 7.4 ± 0.01 (DC50 = 42 nM) at 24 h |
| Comparator Or Baseline | ent-HaloPROTAC3: Dmax = -1 ± 4%, pDC50 not applicable (no degradation observed) |
| Quantified Difference | ΔDmax ≈ 39 percentage points; no degradation activity for ent-HaloPROTAC3 vs. measurable DC50 of 42 nM for HaloPROTAC3 |
| Conditions | HEK293-LgBiT cells transfected with CCR2-HaloTag-HiBiT; real-time HiBiT luminescence assay over 24 h; 1 µM compound; data represent mean ± SEM of at least 3 independent experiments in triplicate |
Why This Matters
This provides a validated, co-formulated negative control (ent-HaloPROTAC3) that enables researchers to attribute degradation effects specifically to VHL-mediated PROTAC activity, a critical requirement for rigorous experimental interpretation that is not available for many other HaloPROTAC analogs.
- [1] Ortiz Zacarías NV, Röth S, Broekhuis JD, van der Es D, Moreau K, Heitman LH. Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). Int J Mol Sci. 2024;25(16):8984. doi:10.3390/ijms25168984; Table 2 View Source
- [2] Ortiz Zacarías NV et al. Int J Mol Sci. 2024;25(16):8984; Figure 3F View Source
